molecular formula C6H6Cl3OP B8449010 POCl3 benzene

POCl3 benzene

Cat. No.: B8449010
M. Wt: 231.4 g/mol
InChI Key: YBTMSVKMINMVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of POCl3 in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings like benzene (B151609). masterorganicchemistry.com While benzene itself is relatively unreactive, POCl3 is instrumental in generating potent electrophiles that can react with electron-rich aromatic substrates. wikipedia.orgmasterorganicchemistry.com Its most prominent applications in this area are the Vilsmeier-Haack and Bischler-Napieralski reactions.

The Vilsmeier-Haack reaction is a method for the formylation of activated aromatic compounds. youtube.comjk-sci.comnumberanalytics.com In this reaction, POCl3 reacts with a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgnumberanalytics.com This reagent is then attacked by an electron-rich aromatic ring, leading to the introduction of a formyl group (-CHO) after hydrolysis. youtube.comnrochemistry.com The reaction is regioselective, with substitution typically occurring at the para position on a substituted benzene ring, unless electronic effects dictate otherwise. youtube.comnrochemistry.com Anthracene (B1667546), for example, is formylated at the 9-position using POCl3 and N-methylformanilide. wikipedia.org

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that produces 3,4-dihydroisoquinolines from β-arylethylamides. nrochemistry.comorganic-chemistry.org POCl3 is a common condensing and dehydrating agent for this cyclization. nrochemistry.comcommonorganicchemistry.com The reaction is most effective when the benzene ring is activated by electron-donating groups. nrochemistry.comcommonorganicchemistry.com POCl3 is believed to activate the amide carbonyl group, facilitating the cyclization onto the aromatic ring. youtube.comwikipedia.org Two primary mechanisms are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. nrochemistry.comwikipedia.org The resulting dihydroisoquinolines can be easily oxidized to form the corresponding aromatic isoquinolines. nrochemistry.com

ReactionRole of POCl3Substrate ExampleProduct Type
Vilsmeier-Haack Reaction Reacts with a formamide (e.g., DMF) to form the electrophilic Vilsmeier reagent. numberanalytics.comnrochemistry.comElectron-rich arenes (e.g., dimethylaniline, anthracene). wikipedia.orgAryl aldehyde or ketone. wikipedia.orgjk-sci.com
Bischler-Napieralski Reaction Acts as a condensing and dehydrating agent to facilitate intramolecular cyclization. nrochemistry.comorganic-chemistry.orgβ-arylethylamides with electron-rich aromatic rings. nrochemistry.com3,4-Dihydroisoquinolines. organic-chemistry.org

Overview of POCl3 as a Dehydrating and Activating Agent for Aromatic Systems

The efficacy of phosphorus oxychloride in many synthetic transformations, particularly those involving aromatic compounds, is attributable to its dual function as a powerful dehydrating and activating agent. fiveable.mewikidoc.org

As a dehydrating agent , POCl3 facilitates reactions that involve the removal of a water molecule. fiveable.me The Bischler-Napieralski reaction is a classic example where the cyclization of β-arylethylamides is driven by dehydration under acidic conditions provided by POCl3. organic-chemistry.orgwikipedia.org The reaction converts the amide into a more reactive species that can undergo intramolecular cyclization. organic-chemistry.org POCl3 is also used for the dehydration of amides to nitriles. wikidoc.org

As an activating agent , POCl3 enhances the reactivity of certain functional groups, enabling them to participate in reactions they would not otherwise undergo. researchgate.netijpcbs.com In the Vilsmeier-Haack reaction, POCl3 activates the amide (e.g., DMF) to form the Vilsmeier reagent, which is a much stronger electrophile than the amide itself. numberanalytics.comijpcbs.com Similarly, in the Bischler-Napieralski reaction, POCl3 activates the amide carbonyl, making it susceptible to intramolecular attack by the aromatic ring. nrochemistry.comyoutube.com This activation is crucial for the cyclization to occur. organic-chemistry.org POCl3 can also be used to activate carboxylic acids and alcohols for further transformations. ijpcbs.com In some cases, POCl3 can mediate deoxygenative aromatization, demonstrating its role in activating hydroxyl groups for elimination to form aromatic systems. rsc.org

FunctionReaction ContextMechanism of Action
Dehydrating Agent Bischler-Napieralski Reaction. commonorganicchemistry.comwikipedia.orgRemoves the carbonyl oxygen from the amide, promoting cyclization. organic-chemistry.org
Dehydrating Agent Conversion of amides to nitriles. wikidoc.orgFacilitates the elimination of water from the primary amide group. wikidoc.org
Activating Agent Vilsmeier-Haack Reaction. numberanalytics.comijpcbs.comReacts with a substituted formamide to form a highly electrophilic iminium salt (Vilsmeier reagent). wikipedia.org
Activating Agent Bischler-Napieralski Reaction. nrochemistry.comActivates the amide group, making it a better electrophile for intramolecular aromatic substitution. youtube.com

Properties

Molecular Formula

C6H6Cl3OP

Molecular Weight

231.4 g/mol

IUPAC Name

benzene;phosphoryl trichloride

InChI

InChI=1S/C6H6.Cl3OP/c1-2-4-6-5-3-1;1-5(2,3)4/h1-6H;

InChI Key

YBTMSVKMINMVAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.O=P(Cl)(Cl)Cl

Origin of Product

United States

Mechanistic Principles of Pocl3 Mediated Aromatic Transformations

POCl₃ as a Lewis Acid in Activating Aromatic Systems

Phosphorus oxychloride's electrophilic nature is central to its reactivity. The phosphorus atom in POCl₃ is electron-deficient due to the presence of three electronegative chlorine atoms and one oxygen atom, making it susceptible to attack by nucleophiles. This Lewis acidic character allows it to activate various substrates, particularly those containing Lewis basic sites like amides and phenols, and to generate potent electrophiles in situ.

POCl₃ readily forms complexes with Lewis bases such as amides and phenols. ijpcbs.com In the case of amides, particularly N,N-disubstituted formamides like dimethylformamide (DMF), the reaction with POCl₃ leads to the formation of a highly reactive adduct. ijpcbs.com This complex, often referred to as the Vilsmeier reagent, is a chloroiminium salt. numberanalytics.comnrochemistry.comwikipedia.org The formation of this salt-like adduct is a critical step in many POCl₃-mediated reactions. ijpcbs.com NMR studies have provided evidence for the structure of the DMF/POCl₃ complex, indicating the formation of an imidoyl chloride salt. ijpcbs.com

Similarly, POCl₃ can react with phenols and alcohols to form phosphate (B84403) esters, demonstrating its affinity for oxygen-containing functional groups. nih.govbyjus.com The reaction with vicinal diols can lead to the formation of cyclic phosphate esters. nih.gov This initial complexation activates the substrate for subsequent transformations.

Table 1: Examples of POCl₃ Complex Formation with Lewis Bases

Lewis BaseProduct of Reaction with POCl₃Reaction Type
N,N-Dimethylformamide (DMF)Vilsmeier reagent (chloroiminium salt)Adduct Formation
Phenols/AlcoholsPhosphate estersEsterification
Vicinal DiolsCyclic phosphate estersCyclization/Esterification

A key feature of POCl₃'s reactivity is its ability to generate highly electrophilic species in situ. numberanalytics.comnrochemistry.com The most prominent example is the formation of the Vilsmeier reagent from the reaction of POCl₃ with DMF. numberanalytics.comwikipedia.org This chloroiminium ion is a weak electrophile that can react with electron-rich aromatic compounds. nrochemistry.com

Table 2: In situ Generation of Electrophiles by POCl₃

Reactant(s)Generated ElectrophileSubsequent Reaction
POCl₃ + DMFVilsmeier reagent (chloroiminium ion)Vilsmeier-Haack formylation
POCl₃ + AmideImidoyl chlorideBischler-Napieralski cyclization
POCl₃ + SubstrateElectrophilic chlorine sourceElectrophilic chlorination

Complex Formation with Lewis Bases (e.g., Amides, Phenols)

General Electrophilic Aromatic Substitution (EAS) Mechanism Initiated by POCl₃

The electrophilic species generated by POCl₃ are prime candidates for initiating electrophilic aromatic substitution (EAS) reactions. EAS is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com The general mechanism involves two main steps: the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the loss of a proton to restore the aromaticity of the ring. numberanalytics.comlibretexts.org

In the context of POCl₃-mediated reactions, the electrophile is the species generated in situ, such as the Vilsmeier reagent. numberanalytics.comnrochemistry.com The electron-rich aromatic ring attacks the electrophilic carbon of the chloroiminium ion. nrochemistry.com This attack disrupts the aromaticity of the ring and forms a sigma complex. numberanalytics.com Subsequent loss of a proton from the ring, often facilitated by a weak base in the reaction mixture, leads to the rearomatization of the ring and the formation of the substituted product. numberanalytics.com

For example, in the Vilsmeier-Haack reaction, after the initial electrophilic attack, an iminium intermediate is formed, which is then hydrolyzed during aqueous work-up to yield the final aldehyde product. nrochemistry.comwikipedia.org The regioselectivity of the substitution is influenced by both electronic and steric factors of the substituents already present on the aromatic ring. nrochemistry.commasterorganicchemistry.com Activating groups, which are electron-donating, increase the rate of reaction, while deactivating groups, which are electron-withdrawing, decrease the rate. masterorganicchemistry.com

Table 3: Key Steps in POCl₃-Initiated Electrophilic Aromatic Substitution

StepDescriptionIntermediate(s)
1In situ generation of the electrophile.Vilsmeier reagent, imidoyl chloride, etc.
2Nucleophilic attack of the aromatic ring on the electrophile.Sigma complex (arenium ion)
3Deprotonation to restore aromaticity.Substituted aromatic product
4(If applicable) Hydrolysis of the intermediate.Final product (e.g., aldehyde in Vilsmeier-Haack)

The Vilsmeier Haack Reaction: a Detailed Analysis of Pocl3 in Aromatic Formylation

Formation of the Vilsmeier Reagent (Chloroiminium Salt)

The initial and critical step of the Vilsmeier-Haack reaction is the formation of the Vilsmeier reagent, a highly electrophilic chloroiminium salt. nrochemistry.comru.nlscribd.com This reagent is generated in situ from the reaction between phosphoryl chloride and a substituted amide. wikipedia.orgyoutube.comscribd.com

The Vilsmeier reagent is a substituted chloroiminium ion, specifically a halomethyleniminium salt. nrochemistry.comwikipedia.org Spectroscopic studies, including NMR, have confirmed the structure of the intermediate derived from DMF and POCl3 as an imidoyl chloride salt. ijpcbs.com This electrophilic species is the key formylating agent in the reaction. numberanalytics.com The chloroiminium ion is a weak electrophile, which dictates its reactivity primarily with electron-rich aromatic systems. nrochemistry.comyoutube.comchemistrysteps.com

Reaction between POCl3 and Substituted Amides (e.g., N,N-Dimethylformamide)

Electrophilic Attack on Activated Aromatic Systems

Once formed, the Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution reaction with an activated aromatic substrate. nrochemistry.comwikipedia.orgchemeurope.com

The Vilsmeier-Haack reaction is particularly effective for aromatic compounds that are rich in electrons, such as phenols, anilines, and their derivatives, as well as various heteroaromatic compounds like pyrroles, furans, and thiophenes. nrochemistry.comchemistrysteps.comjk-sci.com The electron-donating groups on these substrates increase the nucleophilicity of the aromatic ring, facilitating the attack on the relatively weak electrophile, the Vilsmeier reagent. chemistrysteps.comspringerprofessional.de The reactivity of the substrate often dictates the necessary reaction temperature, which can range from below 0°C to as high as 80°C. jk-sci.com

Table 1: Examples of Electron-Rich Arenes in Vilsmeier-Haack Formylation

Substrate Type Example Activating Group
Phenols Phenol (B47542) -OH
Anilines N,N-Dimethylaniline -N(CH3)2
Heterocycles Pyrrole (B145914) Nitrogen heteroatom
Heterocycles Furan (B31954) Oxygen heteroatom

This table provides examples of aromatic compounds that are suitable substrates for the Vilsmeier-Haack reaction due to their electron-rich nature.

The electrophilic attack of the aromatic ring on the chloroiminium ion results in the formation of an iminium intermediate and the release of a chloride ion. nrochemistry.comwikipedia.orgyoutube.com This step temporarily disrupts the aromaticity of the ring. jk-sci.com A subsequent deprotonation step, often assisted by the DMF present in the reaction mixture, restores aromaticity and yields an α-chloro amine. youtube.comjk-sci.com This intermediate is unstable and readily eliminates a chloride ion to form a more stable iminium ion. youtube.com The final step of the reaction sequence is the hydrolysis of this iminium salt during aqueous workup. numberanalytics.comnrochemistry.comwikipedia.org The hydrolysis proceeds via nucleophilic attack of water on the electrophilic carbon of the iminium ion, followed by elimination of a secondary amine (such as dimethylamine (B145610) when DMF is used) to afford the final aryl aldehyde or ketone. scribd.comyoutube.com

Interaction with Electron-Rich Arene Substrates

Regioselectivity in Vilsmeier-Haack Formylation

A significant feature of the Vilsmeier-Haack reaction is its regioselectivity. nrochemistry.comyoutube.com In substituted benzene (B151609) rings, formylation generally occurs at the position that is less sterically hindered, which is often the para position. nrochemistry.comyoutube.comjk-sci.com However, electronic effects can also play a crucial role in determining the site of substitution. nrochemistry.comyoutube.com For instance, in N-arylacetamides, electron-donating groups at the meta-position have been observed to facilitate the reaction and lead to better yields compared to ortho- and para-substituted analogs. In the case of polycyclic aromatic hydrocarbons like anthracene (B1667546), formylation occurs exclusively at the most reactive position, the 9-position. wikipedia.orgchemeurope.com For heteroaromatic compounds, the position of formylation is also highly specific, as seen in the regioselective formylation of tetrathienylporphyrins at the α-positions of the thienyl moieties. worldscientific.com

Table 2: Compound Names

Compound Name Chemical Formula Role in Reaction
Phosphoryl chloride POCl3 Reagent
N,N-Dimethylformamide C3H7NO Reagent/Solvent
Chloroiminium salt [(CH3)2N=CHCl]+Cl- Intermediate (Vilsmeier Reagent)
Benzene C6H6 Aromatic Substrate (Reference)
N,N-Dimethylaniline C8H11N Electron-Rich Substrate
Anthracene C14H10 Polycyclic Aromatic Substrate
Pyrrole C4H5N Heteroaromatic Substrate
Furan C4H4O Heteroaromatic Substrate
Thiophene C4H4S Heteroaromatic Substrate
Aryl aldehyde Ar-CHO Product
Aryl ketone Ar-CO-R Product
Dichlorophosphate (B8581778) anion [PO2Cl2]- By-product

This table lists the key chemical compounds involved in the Vilsmeier-Haack reaction as discussed in this article.

Influence of Electronic Effects on Substitution Patterns

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, the electronic properties of the substituents on the aromatic ring play a crucial role in determining the rate and regioselectivity of the reaction. numberanalytics.comchemistrysteps.com The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is considered a weak electrophile. chemistrysteps.comnrochemistry.comyoutube.com Consequently, the reaction proceeds most efficiently with electron-rich aromatic compounds. numberanalytics.comnrochemistry.comyoutube.com

Electron-donating groups (EDGs) on the aromatic substrate activate the ring towards electrophilic attack by the Vilsmeier reagent. numberanalytics.com These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards the electrophile. Common activating groups include hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) groups. numberanalytics.com For instance, phenols and anilines are excellent substrates for the Vilsmeier-Haack reaction. numberanalytics.comchemistrysteps.comwikipedia.org The formylation typically occurs at the para position to the activating group, or at the ortho position if the para position is blocked. This regioselectivity is governed by the ability of the activating group to stabilize the intermediate carbocation (the sigma complex) through resonance.

Conversely, electron-withdrawing groups (EWGs) deactivate the aromatic ring towards electrophilic substitution. numberanalytics.com Groups such as nitro (-NO2) and trifluoromethyl (-CF3) decrease the electron density of the ring, making it less nucleophilic and thus less reactive. numberanalytics.com Aromatic compounds bearing strong EWGs may fail to react or require harsh reaction conditions. numberanalytics.com In a recent study on the synthesis of tris(4-formylphenyl)amine, it was observed that the presence of imine groups, formed during the reaction, deactivated the remaining benzene rings, hindering the third formylation step. chemeurope.com

The relative reactivity of different aromatic systems can also be explained by electronic effects. For example, in the case of five-membered heterocycles, the order of reactivity is pyrrole > furan > thiophene, which correlates with the electron-donating ability of the heteroatom. jk-sci.com

Table 1: Influence of Substituents on the Vilsmeier-Haack Reaction

Substituent GroupElectronic EffectImpact on ReactivityPreferred Position of Formylation
-OH, -NH2, -ORElectron-donatingActivatingortho, para
-AlkylElectron-donatingActivatingortho, para
-HNeutralBaseline-
-NO2, -CF3, -CNElectron-withdrawingDeactivatingmeta (if reaction occurs)

Steric Hindrance and Product Distribution

While electronic effects are a primary determinant of reactivity and orientation in the Vilsmeier-Haack reaction, steric hindrance also significantly influences the product distribution. numberanalytics.comnrochemistry.comyoutube.com The Vilsmeier reagent is a relatively bulky electrophile, and its approach to the aromatic ring can be impeded by the presence of large substituents.

In general, formylation is favored at the less sterically hindered position. nrochemistry.comyoutube.comjk-sci.com For monosubstituted benzenes with an activating group, substitution typically occurs at the para position, which is sterically more accessible than the ortho positions. nrochemistry.comyoutube.com If the para position is occupied, the reaction will proceed at an available ortho position, provided it is not excessively hindered.

For example, in the formylation of N,N-dimethylaniline, the major product is 4-(dimethylamino)benzaldehyde, with the formyl group introduced at the para position. The presence of the bulky dimethylamino group disfavors attack at the adjacent ortho positions.

In cases where both electronic and steric effects are at play, a mixture of products may be obtained. The final product distribution will be a result of the interplay between these two factors. For instance, with a moderately sized activating group, the electronic preference for ortho substitution might be counteracted by the steric hindrance, leading to a higher proportion of the para product. Substrates with significant steric hindrance around all activated positions may react slowly or not at all. numberanalytics.com

Scope and Limitations of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of a broad range of substrates. numberanalytics.comijpcbs.com However, like any chemical transformation, it has its scope and limitations, which are primarily dictated by the electronic and steric nature of the substrate. numberanalytics.com

Application to Aromatic and Heteroaromatic Compounds

The Vilsmeier-Haack reaction is applicable to a wide variety of aromatic and heteroaromatic compounds. numberanalytics.comnumberanalytics.comijpcbs.comwisdomlib.org

Aromatic Compounds: The reaction works well with electron-rich aromatic hydrocarbons such as benzene, naphthalene, and anthracene. numberanalytics.comwikipedia.org However, benzene itself is relatively unreactive and requires forcing conditions. The reaction is much more facile with activated aromatic compounds like phenols, anilines, and their derivatives. numberanalytics.comchemistrysteps.comwikipedia.org For example, anthracene is formylated exclusively at the 9-position. wikipedia.orgchemeurope.com

Heteroaromatic Compounds: The reaction is particularly effective for the formylation of electron-rich five-membered and six-membered heteroaromatic compounds. numberanalytics.comnumberanalytics.comijpcbs.comwisdomlib.org

Pyrroles: Pyrrole and its derivatives are highly reactive substrates and readily undergo formylation, typically at the 2-position.

Furans: Furan is also readily formylated, primarily at the 2-position.

Thiophenes: Thiophene undergoes formylation, again favoring the 2-position. jk-sci.com

Indoles: Indoles are highly reactive and are typically formylated at the 3-position. numberanalytics.com

Pyridines: While pyridine (B92270) itself is electron-deficient and generally unreactive, pyridine derivatives with activating groups can undergo the Vilsmeier-Haack reaction. thieme-connect.com

Pyrazoles: Pyrazole derivatives can be effectively formylated using the Vilsmeier-Haack reagent. thieme-connect.com

The reaction has also been successfully applied to more complex systems, including various alkaloids and other natural products. numberanalytics.com

Table 2: Vilsmeier-Haack Formylation of Various Aromatic and Heteroaromatic Compounds

SubstrateTypical Position of Formylation
Anisolepara
N,N-Dimethylanilinepara
Naphthalene1-position
Anthracene9-position
Pyrrole2-position
Furan2-position
Thiophene2-position
Indole3-position

Reactivity with Different Activating Groups

The success of the Vilsmeier-Haack reaction is highly dependent on the nature of the activating group present on the aromatic ring. chemistrysteps.com The Vilsmeier reagent is a weaker electrophile compared to the acylium ion generated in Friedel-Crafts acylation. chemistrysteps.com Therefore, the reaction generally requires the presence of an electron-donating group to proceed efficiently. chemistrysteps.com

The reactivity of the substrate increases with the electron-donating ability of the activating group. A general trend in reactivity for common activating groups is: -NR2 > -NHR > -NH2 > -OH > -OR > -Alkyl

Amino Groups (-NR2, -NHR, -NH2): These are among the most powerful activating groups due to the strong resonance donation from the nitrogen lone pair. Anilines and their N-alkylated derivatives are excellent substrates. chemistrysteps.com

Hydroxyl and Alkoxy Groups (-OH, -OR): Phenols and their ethers are also highly activated and undergo formylation readily. chemistrysteps.com Anisole, for instance, is a common substrate.

Alkyl Groups: Alkyl groups are weakly activating and can facilitate the reaction, though less effectively than amino or hydroxyl groups.

Compounds that are not sufficiently activated, such as simple benzene or those bearing deactivating groups, are generally poor substrates for the Vilsmeier-Haack reaction. numberanalytics.com In some cases, the reaction can be forced to proceed with less reactive substrates by using higher temperatures or an excess of the Vilsmeier reagent, but this can lead to lower yields and the formation of side products. numberanalytics.com

Pocl3 in Aromatic Cyclization Reactions

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.orgnrochemistry.com This intramolecular electrophilic aromatic substitution reaction requires a dehydrating agent, with POCl3 being a common and effective choice. nrochemistry.comwikipedia.org The reaction is typically carried out under refluxing acidic conditions. nrochemistry.comyoutube.com

Mechanism of Imine and Nitrilium Ion Intermediate Formation

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed studies, with evidence pointing towards the formation of key intermediates. organic-chemistry.org Two primary mechanistic pathways are proposed, both initiated by the interaction of the starting β-arylethylamide with POCl3. nrochemistry.comwikipedia.org

In one pathway, the amide oxygen attacks the phosphorus atom of POCl3, leading to the formation of an imidoyl phosphate (B84403) intermediate. This intermediate is a good leaving group, facilitating subsequent steps. organic-chemistry.org The reaction can then proceed through one of two main intermediates: a dichlorophosphoryl imine-ester or a nitrilium ion. wikipedia.orgresearchgate.net

Dichlorophosphoryl Imine-Ester Intermediate: This intermediate is formed, and the subsequent cyclization occurs before the elimination of the carbonyl oxygen to form the imine. nrochemistry.comresearchgate.net

Nitrilium Ion Intermediate: Alternatively, the elimination of the carbonyl oxygen can occur before cyclization, leading to the formation of a reactive nitrilium ion intermediate. organic-chemistry.orgwikipedia.orgslideshare.net The nitrilium salt then acts as the electrophile in the subsequent ring-closing step. The formation of styrenes as a side product via a retro-Ritter reaction provides evidence for the existence of this nitrilium ion intermediate. organic-chemistry.org

The prevailing mechanism can be influenced by the specific reaction conditions. wikipedia.org

Intramolecular Electrophilic Aromatic Substitution for Ring Closure

The crucial ring-closing step in the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. wikipedia.orgslideshare.net The electron-rich aromatic ring of the β-arylethylamide attacks the electrophilic carbon of the imine-ester or nitrilium ion intermediate. youtube.com For this cyclization to proceed effectively, the aromatic ring needs to be sufficiently activated, often requiring electron-donating groups on the benzene (B151609) ring. organic-chemistry.orgnrochemistry.com The reaction results in the formation of a new carbon-carbon bond and the closure of the heterocyclic ring, leading to the 3,4-dihydroisoquinoline (B110456) core. organic-chemistry.org Following the electrophilic attack, rearomatization of the benzene ring occurs to yield the final product. youtube.com

Synthetic Utility in Heterocyclic Synthesis

The Bischler-Napieralski reaction is a powerful and widely used method for the construction of the isoquinoline (B145761) framework, which is a common structural motif in many naturally occurring alkaloids. slideshare.netresearchgate.neteurekaselect.com The resulting 3,4-dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines, further expanding their synthetic utility. nrochemistry.comwikipedia.org The reaction's versatility allows for the synthesis of a wide range of substituted isoquinolines and related heterocyclic systems, such as β-carbolines from N-acyl tryptamine (B22526) derivatives. scribd.com

Vilsmeier Cyclization and Quinoline (B57606) Synthesis

The Vilsmeier-Haack reagent, typically generated from POCl3 and a substituted amide like N,N-dimethylformamide (DMF), is a versatile tool in organic synthesis. ijpcbs.com Beyond its common application in formylation, it can effectively mediate the cyclization of N-arylacetamides to produce functionalized quinolines. tandfonline.com

Regioselective Synthesis of Functionalized Quinolines

The Vilsmeier cyclization of N-arylacetamides provides a regioselective route to 2-chloro-3-formylquinolines. researchgate.net This reaction involves the treatment of an N-arylacetamide with the Vilsmeier reagent (POCl3/DMF), followed by heating. The reaction proceeds with a high degree of regioselectivity, yielding a single primary product. acs.org This method has been shown to be efficient for the synthesis of various substituted quinolines, which are valuable intermediates for further chemical transformations and the construction of fused heterocyclic systems. researchgate.net The 2-chloro and 3-formyl groups on the resulting quinoline ring can be further manipulated to introduce a variety of other functional groups. researchgate.net

Role of Electron-Donating Groups in N-Arylacetamides

The success and yield of the Vilsmeier cyclization for quinoline synthesis are significantly influenced by the electronic nature of the substituents on the N-arylacetamide. The presence of electron-donating groups on the aromatic ring of the N-arylacetamide facilitates the cyclization process. researchgate.net Specifically, N-arylacetamides with electron-donating groups at the meta-position have been found to give better yields and require shorter reaction times compared to those with substituents at the ortho- or para-positions. Conversely, acetanilides bearing electron-withdrawing groups result in poor yields of the corresponding quinoline, and in some cases, such as with nitroacetanilides, the reaction may not proceed at all.

Table 1: Effect of Substituents on Vilsmeier Cyclization of N-Arylacetamides

Substituent on Aryl Ring Position Yield of Quinoline Reference
Electron-donating group meta Good to moderate
Electron-donating group ortho, para Good
Electron-withdrawing group - Poor
Nitro group - No product

Deoxygenative Aromatization Mediated by POCl₃

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, frequently employed to facilitate the deoxygenation of various oxygen-containing organic compounds. nih.govrsc.org Its high affinity for oxygen drives these transformations. rsc.org In the context of aromatization, POCl₃ can mediate the elimination of hydroxyl groups from a cyclic precursor, leading to the formation of a new π-bond and resulting in a fully aromatic system. nih.govrsc.org This method is particularly effective for the synthesis of fused heterocyclic compounds.

The elimination of vicinal diols (hydroxyl groups on adjacent carbon atoms) is a key strategy for introducing unsaturation into a molecule. pearson.com When this elimination occurs within a cyclic, non-aromatic system, it can be a final step in constructing an aromatic ring. POCl₃ is highly effective in this transformation. rsc.org

The reaction mechanism typically begins with the nucleophilic attack of the two vicinal hydroxyl groups on the electrophilic phosphorus atom of POCl₃. nih.gov This initial step, with the concurrent loss of hydrogen chloride (HCl), forms a cyclic chlorophosphate ester intermediate. nih.govresearchgate.net This intermediate is crucial, as the phosphate group is an excellent leaving group. The subsequent collapse of this cyclic intermediate involves the cleavage of the carbon-oxygen bonds, elimination of the phosphate moiety, and the formation of a double bond between the two carbons that originally bore the hydroxyl groups. nih.govrsc.org This process results in the aromatization of the ring system. rsc.org

A notable example is the POCl₃-mediated deoxygenation of 3a,8b-dihydroxy-4-oxo-indeno[1,2-b]pyrroles. rsc.org In this reaction, the elimination of the two vicinal hydroxyl groups at the 3a and 8b positions leads directly to the formation of a new π-bond, resulting in the corresponding fused aromatic 4-oxo-indeno[1,2-b]pyrrole structures. nih.govrsc.org The formation of the cyclic chlorophosphate ester is a key intermediate that facilitates this deoxygenative aromatization. nih.govwindows.net

Table 1: POCl₃-Mediated Deoxygenative Aromatization of Dihydroxy-indeno[1,2-b]pyrroles


Substrate (Dihydroxy-indeno[1,2-b]pyrrole)Product (Aromatized Indeno[1,2-b]pyrrole)Yield (%)Reference
1-(4-chlorophenyl)-3a,8b-dihydroxy-2-methyl-1,3a,8,8b-tetrahydro-4H-indeno[1,2-b]pyrrol-4-one1-(4-chlorophenyl)-2-(hydroxymethyl)-1,8-dihydro-4H-indeno[1,2-b]pyrrol-4-one85 nih.gov
3a,8b-dihydroxy-1-(4-methoxyphenyl)-2-methyl-1,3a,8,8b-tetrahydro-4H-indeno[1,2-b]pyrrol-4-one2-(hydroxymethyl)-1-(4-methoxyphenyl)-1,8-dihydro-4H-indeno[1,2-b]pyrrol-4-one93 nih.gov
3a,8b-dihydroxy-2-methyl-1-(p-tolyl)-1,3a,8,8b-tetrahydro-4H-indeno[1,2-b]pyrrol-4-one2-(hydroxymethyl)-1-(p-tolyl)-1,8-dihydro-4H-indeno[1,2-b]pyrrol-4-one90 nih.gov
1-benzyl-3a,8b-dihydroxy-2-methyl-1,3a,8,8b-tetrahydro-4H-indeno[1,2-b]pyrrol-4-one1-benzyl-2-(hydroxymethyl)-1,8-dihydro-4H-indeno[1,2-b]pyrrol-4-one82 researchgate.net

Note: Yields correspond to the two-step process involving chlorination followed by hydrolysis to the hydroxymethyl product. nih.gov

A significant feature of deoxygenation reactions mediated by POCl₃ is the potential for simultaneous chlorination of the substrate. nih.govrsc.org This concurrent reaction is not a simple nucleophilic substitution but often proceeds via an electrophilic chlorination mechanism. nih.govresearchgate.net

In the specific case of the deoxygenation of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles, research has shown that an electrophilic chlorination of the methyl group at the C² position occurs alongside aromatization. nih.govrsc.orgwindows.net The proposed mechanism suggests that after the formation of the cyclic chlorophosphate ester intermediate, its enol tautomer is formed. nih.gov This enol form enhances the nucleophilicity of the adjacent methyl group, which can then attack the electrophilic chlorine atom attached to the phosphorus in the chlorophosphate ring. nih.govresearchgate.net

This intramolecular transfer of chlorine is coupled with the opening of the phosphate ester ring and the deoxygenation across the 3a and 8b positions to form the aromatic π-bond. nih.govrsc.org The final products of this one-pot reaction are novel 2-(chloromethyl)-4-oxo-indeno[1,2-b]pyrrole derivatives and metaphosphoric acid (HPO₃). rsc.orgwindows.net The reaction has been found to be most efficient in the aprotic solvent dimethylformamide (DMF). nih.govrsc.org These chlorinated products are versatile intermediates themselves and can undergo subsequent nucleophilic substitution with various nucleophiles like water (H₂O), ethanol (B145695) (EtOH), and sodium azide (B81097) (NaN₃) to yield a diverse range of derivatives. nih.govrsc.org

Table 2: Concurrent Electrophilic Chlorination and Aromatization with POCl₃ in DMF


Substrate (Dihydroxy-indeno[1,2-b]pyrrole)Product (2-Chloromethyl-indeno[1,2-b]pyrrole)Yield (%)Reference
3a,8b-dihydroxy-2-methyl-1-phenyl-1,3a,8,8b-tetrahydro-4H-indeno[1,2-b]pyrrol-4-one2-(chloromethyl)-1-phenyl-1,8-dihydro-4H-indeno[1,2-b]pyrrol-4-one80 researchgate.net
1-(4-fluorophenyl)-3a,8b-dihydroxy-2-methyl-1,3a,8,8b-tetrahydro-4H-indeno[1,2-b]pyrrol-4-one2-(chloromethyl)-1-(4-fluorophenyl)-1,8-dihydro-4H-indeno[1,2-b]pyrrol-4-one75 researchgate.net
1-(4-chlorophenyl)-3a,8b-dihydroxy-2-methyl-1,3a,8,8b-tetrahydro-4H-indeno[1,2-b]pyrrol-4-one2-(chloromethyl)-1-(4-chlorophenyl)-1,8-dihydro-4H-indeno[1,2-b]pyrrol-4-one82 nih.gov
1-(4-bromophenyl)-3a,8b-dihydroxy-2-methyl-1,3a,8,8b-tetrahydro-4H-indeno[1,2-b]pyrrol-4-one1-(4-bromophenyl)-2-(chloromethyl)-1,8-dihydro-4H-indeno[1,2-b]pyrrol-4-one85 researchgate.net

Table of Mentioned Compounds

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Pocl3 As a Reagent in Other Aromatic Functionalizations

Electrophilic Chlorination of Aromatic Systems

Phosphoryl chloride can serve as a chlorine source or a reaction promoter in the electrophilic chlorination of certain aromatic and heteroaromatic systems. This includes both the direct substitution on the aromatic ring and the chlorination of activated side-chain positions.

POCl₃, often in combination with a promoter, facilitates the direct chlorination of activated aromatic rings. For instance, an efficient method for the chlorination of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, polysubstituted pyrroles, and naphthols has been developed using POCl₃ as the chlorine source and tetramethylene sulfoxide (B87167) as a promoter. researchgate.net This system allows for the ready chlorination of these substrates under mild reaction conditions, achieving high yields. researchgate.net While traditional methods for direct aromatic chlorination often rely on reagents like molecular chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or N-chlorosuccinimide (NCS), the POCl₃/sulfoxide system provides an alternative approach. researchgate.netchemguide.co.uk In some contexts, POCl₃ is used to generate the Vilsmeier-Haack reagent, which can then participate in chlorination reactions, distinct from its more common use in formylation. rsc.org

POCl₃ is effective in mediating the electrophilic chlorination of benzylic positions, which are the carbon atoms directly attached to an aromatic ring. The reactivity of the benzylic position is due to the resonance stabilization of intermediates (radicals or carbocations) by the adjacent aromatic ring. chemistrysteps.com

A notable example is the POCl₃-mediated deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. rsc.orgrsc.org In this one-pot reaction, treatment with POCl₃ in DMF leads to the elimination of two hydroxyl groups and the simultaneous electrophilic chlorination of the methyl group at the C2 position. rsc.orgrsc.org The proposed mechanism involves the formation of a cyclic chlorophosphate ester intermediate. The subsequent opening of this phosphate (B84403) ester ring is accompanied by the chlorination of the benzylic methyl group, deoxygenation, and formation of a π-bond to yield the aromatic system. rsc.org The resulting 2-(chloromethyl)-4-oxo-indeno[1,2-b]pyrrole can then be subjected to nucleophilic substitution with various nucleophiles like water or ethanol (B145695). rsc.orgrsc.org This transformation highlights the ability of POCl₃ to induce tandem reactions, leading to complex molecular structures. rsc.org

Direct Chlorination Mechanisms

Nitration of Aromatic Compounds

POCl₃, as a component of the Vilsmeier-Haack reagent, provides a mild and efficient method for the nitration of activated aromatic compounds, offering an alternative to the hazardous mixed acid (HNO₃/H₂SO₄) conditions traditionally used.

The Vilsmeier-Haack (VH) reagent is typically prepared by reacting N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃). semanticscholar.orgthieme-connect.comacgpubs.org While renowned for its formylating ability, this reagent can trigger the nitration of aromatic compounds when used in conjunction with a nitrate (B79036) salt such as potassium nitrate (KNO₃) or sodium nitrite (B80452) (NaNO₂). scirp.orgscirp.orgresearchgate.net The reaction between POCl₃ and DMF generates an electrophilic iminium salt, often called the Vilsmeier reagent. semanticscholar.orgacgpubs.org This iminium salt then reacts with the nitrate or nitrite salt to generate a nitrating agent in situ, which subsequently attacks the electron-rich aromatic ring. scirp.org This method has been successfully applied to the nitration of various aromatic substrates, including phenols and anilines, yielding the corresponding nitro derivatives in good yields. scirp.orgresearchgate.net In the absence of the nitrate salt, formylation is typically observed. scirp.org

A significant advantage of the Vilsmeier-Haack reagent-triggered nitration is its high regioselectivity. scirp.orgresearchgate.net The reaction affords specific nitro derivatives with high selectivity, which is a crucial aspect of synthetic chemistry. scirp.org Research has demonstrated the efficacy of this method under both conventional (stirring at room temperature) and non-conventional conditions like microwave irradiation, sonication, and grinding. scirp.orgscirp.org While the product yields and regioselectivity are comparable across these methods, the non-conventional techniques significantly reduce reaction times. scirp.orgresearchgate.net

The table below summarizes the nitration of various aromatic compounds using the Vilsmeier-Haack reagent (DMF/POCl₃) and KNO₃ in acetonitrile (B52724) under conventional stirring conditions.

EntrySubstrateReaction Time (hrs)Yield (%)Reference
1Phenol (B47542)4.085 researchgate.net
2Aniline4.580 researchgate.net
3N-methyl Aniline4.578 researchgate.net
4N, N-dimethyl Aniline4.082 researchgate.net
5α-Naphthol3.585 researchgate.net
6β-Naphthol3.088 researchgate.net
7Indole4.576 researchgate.net

Vilsmeier-Haack Reagent-Triggered Nitration

Acylation of Aromatic Rings (e.g., Friedel-Crafts Type Reactions)

While the classic Friedel-Crafts acylation involves an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride (AlCl₃), phosphoryl chloride facilitates acylation through alternative pathways. byjus.comlibretexts.orgmasterorganicchemistry.com Its role is primarily seen in intramolecular cyclizations and in formylation reactions via the Vilsmeier-Haack reagent.

POCl₃ can effect the intramolecular acylation of specific carboxylic acids to form cyclic ketones without the need for an external Friedel-Crafts catalyst. nih.gov This reaction proceeds by treating an aryl aliphatic acid, such as 2-benzylbenzoic acid or 4-phenylbutyric acid, with POCl₃. The process involves the formation of a mixed anhydride intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to yield the cyclized ketone. nih.gov This method is particularly effective for activated rings and provides excellent yields for the synthesis of compounds like anthrone (B1665570) and various tetralones. nih.gov

Furthermore, the Vilsmeier-Haack reagent (DMF/POCl₃) is widely used for the formylation of activated aromatic and heteroaromatic compounds, which is a specific type of acylation that introduces a formyl group (-CHO). thieme-connect.comnptel.ac.in The electrophilic iminium cation generated from the DMF/POCl₃ mixture attacks the electron-rich aromatic ring, leading to the formylated product after hydrolysis. nptel.ac.in This reaction is more efficient for aromatic rings bearing electron-donating groups. nptel.ac.in


POCl3 as a Catalyst in Acyl Halide Formation from Carboxylic Acids

Phosphorus oxychloride is utilized in the conversion of carboxylic acids to their corresponding acyl chlorides. This transformation is a fundamental step in many organic syntheses, as acyl chlorides are highly reactive intermediates. The reaction generally involves treating the carboxylic acid with POCl3.

The mechanism of this conversion has been a subject of study. It is proposed that the reaction proceeds through the formation of a mixed anhydride intermediate. Specifically, the reaction of a carboxylic acid with POCl3 is believed to form an acyl dichlorophosphate (B8581778). This intermediate is highly reactive and can then be converted to the acyl chloride. The formation of the stable P=O bond in the byproduct, dichlorophosphoric acid, helps to drive the reaction forward. jove.com

While other reagents like phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2) can also effect this transformation, POCl3 offers a different level of reactivity and can be advantageous in certain synthetic contexts. libretexts.orgchemguide.co.ukyoutube.com For instance, the reaction with PCl5 produces POCl3 as a byproduct, which can be convenient to remove by distillation from high-boiling acyl chlorides. youtube.com

Table 1: Reagents for Acyl Halide Formation from Carboxylic Acids

Reagent Formula Byproducts Notes
Phosphorus oxychloride POCl3 Dichlorophosphoric acid Forms a reactive acyl dichlorophosphate intermediate.
Phosphorus pentachloride PCl5 POCl3, HCl Reaction is often vigorous. libretexts.orgchemguide.co.uk

POCl3 in Acid-Catalyzed Acylation Processes

Phosphorus oxychloride is a key component in the Vilsmeier-Haack reaction, a widely used method for the formylation or acylation of electron-rich aromatic compounds. organic-chemistry.orgslideshare.netjk-sci.com In this reaction, POCl3 reacts with a substituted amide, such as N,N-dimethylformamide (DMF), to form a highly electrophilic species known as the Vilsmeier reagent, which is a substituted chloroiminium ion. youtube.comwikipedia.org

The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with an activated aromatic ring. youtube.com The resulting intermediate is subsequently hydrolyzed during workup to yield the corresponding aryl aldehyde or ketone. jk-sci.comwikipedia.org This reaction is particularly effective for the formylation of aromatic compounds and is a cornerstone of synthetic organic chemistry. organic-chemistry.org The reaction conditions are generally mild, and the regioselectivity is often predictable, favoring substitution at the para position unless sterically hindered. jk-sci.comyoutube.com

Intramolecular acylation of aryl-aliphatic acids can also be achieved using POCl3, leading to the formation of cyclic ketones without the need for a traditional Friedel-Crafts catalyst. researchgate.net This process involves the formation of a mixed anhydride which then undergoes cyclization. researchgate.net

Table 2: Key Aspects of the Vilsmeier-Haack Reaction

Feature Description
Reagents POCl3 and a substituted amide (e.g., DMF). jk-sci.com
Electrophile Vilsmeier reagent (a chloroiminium ion). youtube.comwikipedia.org
Substrate Electron-rich aromatic or heteroaromatic compounds. organic-chemistry.orgjk-sci.com
Product Aryl aldehyde or ketone. slideshare.net

| Mechanism | Electrophilic aromatic substitution followed by hydrolysis. jk-sci.comyoutube.com |

Conversion of Primary Aromatic Amides to Nitriles/Isonitriles

Phosphorus oxychloride is a potent dehydrating agent used for the conversion of primary amides to nitriles. libretexts.orgresearchgate.netchemistrysteps.com This reaction is a standard method for nitrile synthesis due to the ready availability of primary amides. scispace.comscirp.org

The mechanism of this dehydration involves the activation of the amide's carbonyl oxygen by POCl3. The oxygen atom of the amide attacks the phosphorus atom of POCl3, leading to the formation of a good leaving group. Subsequent elimination steps result in the formation of the nitrile. chemistrysteps.comcommonorganicchemistry.com This method is effective for a wide range of primary amides, including those with various substituents on the aromatic ring. scirp.org While other dehydrating agents like phosphorus pentoxide (P2O5) and thionyl chloride (SOCl2) can also be used, POCl3 is a common and effective choice. researchgate.netscispace.com

Table 3: Dehydrating Agents for Amide to Nitrile Conversion

Reagent Formula
Phosphorus oxychloride POCl3
Phosphorus pentoxide P2O5

Computational and Theoretical Investigations of Pocl3 Aromatic Interactions

Mechanistic Studies through Computational Chemistry

Computational chemistry has been instrumental in moving beyond schematic representations of reaction mechanisms to detailed, quantitative models of molecular transformations. For reactions involving POCl₃ and aromatics, these studies focus on the formation of the reactive electrophile and its subsequent attack on the aromatic ring.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, where the reactive electrophile, a chloroiminium ion known as the Vilsmeier reagent, is generated from a substituted amide like N,N-dimethylformamide (DMF) and POCl₃. wikipedia.orgnrochemistry.com Computational studies, particularly using Density Functional Theory (DFT), have elucidated the multi-step pathway of this reaction.

Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. wikipedia.orgnrochemistry.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate, which upon hydrolysis yields the final aldehyde product. nrochemistry.com

Theoretical investigations have provided detailed energy profiles for the formation of the Vilsmeier complex. An extensive study using various DFT methods (such as M06-2X and MP2) and basis sets mapped out the reaction path, identifying key intermediates and transition states. researchgate.net The reaction begins with the formation of an initial adduct between DMF and POCl₃, which then rearranges through a critical transition state (TS2) to form the chloroiminium ion and a phosphate (B84403) byproduct. researchgate.netresearchgate.net The ability to locate and characterize these transition states is crucial for understanding the reaction kinetics and the role of the reagents. chalmers.se Some studies have also challenged the universality of the classic two-stage mechanism involving a stable arenium ion intermediate, suggesting that in some cases, the process might proceed via a concerted single transition state, particularly in the absence of strong Lewis acid catalysis. acs.orgnih.govpnas.org

Table 1: Calculated Relative Enthalpies for Vilsmeier Reagent Formation. researchgate.net
SpeciesDescriptionRelative Enthalpy (kcal/mol) in Gas Phase (MP2/aug-cc-pVDZ)
Reactants (DMF + POCl₃)Initial separated reactants0.0
Complex IInitial adduct between DMF and POCl₃-10.4
TS1First transition state1.5
Complex IIRearranged intermediate-1.8
TS2Second, rate-determining transition state24.8
Products (Vilsmeier Reagent + Byproduct)Final products of the initial reaction-1.2

The stability of intermediates is a cornerstone of understanding and predicting the course of chemical reactions. In electrophilic aromatic substitution involving POCl₃, two key intermediates govern the reaction's feasibility and outcome: the Vilsmeier reagent and the arenium ion (also known as a σ-complex).

The Vilsmeier reagent's formation and stability have been computationally verified, showing it to be a viable, albeit weak, electrophile. nrochemistry.comresearchgate.net Its reactivity is sufficient for attacking electron-rich aromatic rings like phenols, anilines, or polycyclic aromatic hydrocarbons, but generally not benzene (B151609) itself without activating groups. wikipedia.org

Table 2: Factors Influencing Arenium Ion Stability in Electrophilic Aromatic Substitution.
FactorEffect on StabilityComputational Insight
Electron-Donating Groups (e.g., -OH, -NH₂, -OCH₃)Increase stability through resonance or inductionCalculations show significant charge delocalization and lower intermediate energy.
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -SO₃H)Decrease stability by destabilizing the positive chargeCalculations show charge localization and higher intermediate energy.
Position of Substitution (ortho, meta, para)Varies depending on the substituent's ability to stabilize the carbocation via resonanceEnergy calculations of isomeric intermediates predict the most favorable substitution pattern.
Aromaticity of the RingLoss of aromaticity upon formation is a major energy penaltyThe energy difference between the starting aromatic compound and the non-aromatic arenium ion represents a significant activation barrier. rsc.org

Elucidation of Reaction Pathways and Transition States

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on DFT, have become indispensable for predicting reaction outcomes and exploring the subtle, non-covalent forces that can influence molecular recognition and assembly.

One of the most powerful applications of computational chemistry is the prediction of reactivity and site selectivity in aromatic C–H functionalization. rsc.org For POCl₃-mediated reactions like the Vilsmeier-Haack, DFT calculations can quantitatively predict which position on a substituted aromatic ring is most likely to be formylated. nih.gov

This prediction is typically achieved by modeling the rate-determining step of the reaction: the attack of the aromatic ring on the electrophile. The mechanism proceeds via the formation of isomeric σ-complexes (arenium ions). By calculating the relative energies of the transition states leading to these intermediates (or the energies of the intermediates themselves), chemists can determine the most favorable reaction pathway. The pathway with the lowest activation energy will be the dominant one, leading to the major product. nih.govdiva-portal.org For example, in the formylation of a substituted benzene, calculations can determine whether ortho, meta, or para substitution is favored by comparing the stability of the corresponding arenium ion intermediates. This approach has been successfully applied to various nucleophilic and electrophilic aromatic substitution reactions. nih.govresearchgate.net

Beyond covalent bond-making and breaking, POCl₃ can engage in weaker, non-covalent interactions with aromatic systems like benzene. These interactions, while subtle, are crucial in molecular recognition and supramolecular chemistry. numberanalytics.comresearchgate.net Theoretical studies have provided detailed characterizations of the POCl₃-benzene heterodimer, revealing the presence of a pentavalent phosphorus⋯π interaction. rsc.org

Quantum chemical computations are used to analyze these weak forces. osti.gov Key methods include:

Energy Decomposition Analysis (EDA): Methods like Symmetry-Adapted Perturbation Theory (SAPT) dissect the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. tandfonline.comacs.orgnumberanalytics.com This analysis reveals the fundamental nature of the bonding. In many π-systems, dispersion forces are a dominant stabilizing component. acs.org

Non-Covalent Interaction (NCI) Analysis: This technique visualizes weak interactions in real space based on the electron density and its derivatives, allowing for a qualitative identification of stabilizing and destabilizing contacts. numberanalytics.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to find bond critical points, which are indicators of interactions between atoms. numberanalytics.com

For the POCl₃-benzene complex, computational studies indicate that the interaction is stabilized by a combination of forces. The phosphorus atom in POCl₃ can act as a pnictogen bond donor, interacting with the π-electron cloud of the benzene ring. rsc.orgtandfonline.com EDA can quantify the contribution of electrostatic versus dispersion forces to this P...π bond.

Table 3: Typical Components of Non-Covalent Interaction Energy in Aromatic Complexes.
Energy ComponentDescriptionRelevance to POCl₃-Benzene
ElectrostaticsAttraction/repulsion between the static charge distributions of the molecules.Arises from the interaction between the partial positive charge on phosphorus and the negative π-cloud of benzene.
DispersionAttraction from correlated fluctuations in electron density (van der Waals forces).A significant stabilizing force in all π-stacking and π-complex interactions. numberanalytics.com
Induction (Polarization)Distortion of one molecule's electron cloud by the electric field of the other.The electron-rich benzene π-system can be polarized by the POCl₃ molecule and vice-versa.
Exchange-RepulsionPauli repulsion that prevents molecules from occupying the same space.A strong destabilizing force at short intermolecular distances.

Experimental Considerations and Methodological Advancements in Pocl3 Aromatic Chemistry

Optimization of Reaction Parameters

The success of a chemical reaction involving POCl₃ and an aromatic substrate hinges on the meticulous optimization of key parameters. These include the stoichiometry of the reagents and the reaction temperature, both of which can profoundly influence the yield, selectivity, and even the course of the reaction.

Influence of POCl₃ Stoichiometry

The molar ratio of phosphorus oxychloride to the aromatic substrate and any other reagents, such as N,N-dimethylformamide (DMF) in the Vilsmeier-Haack reaction, is a critical factor that dictates the reaction's efficiency.

In the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, the molar proportion of POCl₃ was varied from 3 to 15 moles. The highest yield was achieved when 12 moles of POCl₃ were used. Similarly, in a modified Vilsmeier-Haack strategy for constructing β-pyridine-fused tetraarylporphyrins, varying the ratio of DMF and POCl₃ was crucial. An equimolar mixture of DMF and POCl₃ increased the yield of the desired porphyrins, and a slight excess of POCl₃ in DMF further improved the yields. thieme-connect.com The optimal results were obtained with a DMF to POCl₃ ratio of 5:6. thieme-connect.com Conversely, a large excess of POCl₃ (a 5:1 ratio to DMF) led to the complete decomposition of the starting material. thieme-connect.com

In the chlorination of phthalhydrazide, the amount of POCl₃ also played a significant role. Increasing the amount of POCl₃ from 2.0 to 10.0 equivalents improved the total reaction yield, but also favored the formation of the undesired dichloro-product over the monochloro-product. acs.org This demonstrates that while a higher stoichiometry of POCl₃ can increase conversion rates, it can also lead to over-reaction and the formation of byproducts. acs.org

The optimization of POCl₃ stoichiometry is therefore a balancing act to achieve maximum conversion of the starting material while minimizing the formation of undesired side products.

Table 1: Effect of POCl₃ Stoichiometry on Product Yield

ReactantsPOCl₃ (equivalents)Other ReagentsProduct(s)Yield (%)Reference
m-methoxyacetanilide12DMF2-chloro-3-formylquinolineNot specified (Maximum yield)
Nickel(II) 2-acetamido-5,10,15,20-tetraphenylporphyrin1.2 (relative to DMF)DMF (5:6 ratio)Nickel(II) β-pyridine-fused porphyrins51 and 22 thieme-connect.com
Nickel(II) 2-acetamido-5,10,15,20-tetraphenylporphyrin5 (relative to DMF)DMF (1:5 ratio)Decomposition0 thieme-connect.com
Phthalhydrazide2.0-Monochloro-product / Dichloro-product35 / 28 acs.org
Phthalhydrazide10.0-Monochloro-product / Dichloro-productNot specified / 78 acs.org

Temperature Effects on Reaction Outcome

Reaction temperature is another paramount parameter in controlling the outcome of POCl₃-mediated reactions. It can influence reaction rates, selectivity, and the stability of reactants and products.

For the synthesis of 2-chloro-3-formylquinolines, the optimal temperature was found to be 90°C. In the synthesis of β-pyridine-fused porphyrins, the reaction was optimized at 80°C. thieme-connect.com Increasing the temperature to 100°C resulted in lower yields, while decreasing it to 60°C led to no product formation, with the starting material being recovered quantitatively. thieme-connect.com This highlights the existence of an optimal temperature window for specific reactions.

In some cases, reactions are initiated at a low temperature and then heated. For instance, the Vilsmeier cyclization of acetanilides is carried out by adding POCl₃ to the substrate in DMF at 0-5°C, followed by heating to 90°C. Similarly, some chlorination reactions using neat POCl₃ start at 0°C and are then heated to reflux. commonorganicchemistry.com Temperature can also be a deciding factor in product distribution. For example, in the reaction of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles with POCl₃, adding water at room temperature after the reaction yielded a chloro-product, whereas stirring the mixture at 60°C during the water addition afforded a hydroxy-product. nih.gov

Table 2: Influence of Temperature on Reaction Outcome

ReactionTemperature (°C)OutcomeReference
Synthesis of 2-chloro-3-formylquinolines80-90Maximum yield at 90°C
Synthesis of β-pyridine-fused porphyrins80Optimal yield thieme-connect.com
Synthesis of β-pyridine-fused porphyrins100Lower yield thieme-connect.com
Synthesis of β-pyridine-fused porphyrins60No reaction thieme-connect.com
Hydrolysis of indenopyrrole intermediateRoom TemperatureChloro-product nih.gov
Hydrolysis of indenopyrrole intermediate60Hydroxy-product nih.gov

Role of Solvents in POCl₃-Mediated Transformations

Common Solvent Systems (e.g., DMF, DCM, Acetonitrile)

A variety of solvents are employed in reactions involving POCl₃, with the choice often depending on the specific transformation. In the Vilsmeier-Haack reaction, which uses a combination of POCl₃ and a formamide (B127407) like DMF, common solvents include dichloromethane (B109758) (DCM) and even excess DMF or POCl₃ itself. numberanalytics.comnrochemistry.com Other solvents that have been used are chloroform (B151607), benzene (B151609), toluene, o-dichlorobenzene, dioxane, and tetrahydrofuran (B95107) (THF). ijpcbs.com

In a study on the deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles, various aprotic solvents such as THF, DMF, chloroform (CHCl₃), and acetonitrile (B52724) (CH₃CN) were investigated. nih.govrsc.org The highest reaction yield and rate were achieved in DMF. nih.govrsc.org Acetonitrile has also been used as a solvent in other POCl₃-mediated reactions.

Impact of Solvent Polarity and Coordination Properties

The polarity and coordinating ability of a solvent play a significant role in the outcome of POCl₃ reactions. numberanalytics.com Polar solvents can stabilize charged intermediates, which are common in reactions involving the highly polar POCl₃ molecule. guidechem.comresearchgate.netresearchgate.net The dielectric constant is a measure of a solvent's polarity. numberanalytics.com

In the investigation of the reaction of a dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrrole with POCl₃, different dry aprotic solvents were tested, including THF, DMF, CHCl₃, and CH₃CN. rsc.org The formation of both a chloro-product and a hydroxy-product was observed in all cases. rsc.org The highest yield was obtained in DMF, a polar aprotic solvent with strong coordinating properties. rsc.org The ability of a solvent to donate electron pairs (donor number) or accept electron pairs (acceptor number) can influence the reaction pathway by stabilizing specific intermediates or transition states. numberanalytics.com

The choice of solvent can also impact the work-up procedure. For instance, water-soluble solvents like THF and dioxane require specific extraction protocols to separate the product from the solvent. ust.hk Highly polar and high-boiling solvents like DMF can also be challenging to remove completely. ust.hk

Table 3: Common Solvents and Their Properties

SolventChemical FormulaRelative PolarityBoiling Point (°C)
Dichloromethane (DCM)CH₂Cl₂0.30939.6
N,N-Dimethylformamide (DMF)C₃H₇NO0.386153
AcetonitrileC₂H₃N0.46081.6
Tetrahydrofuran (THF)C₄H₈O0.20766
ChloroformCHCl₃0.25961.2
BenzeneC₆H₆0.11180.1

Relative polarity values are from a standardized scale where water is 1. rochester.edu

Non-Conventional Reaction Conditions

In recent years, there has been a growing interest in employing non-conventional energy sources to drive chemical reactions, including those involving POCl₃. These methods, such as microwave irradiation and sonication, can offer significant advantages over conventional heating, including shorter reaction times and improved yields. scirp.orgscirp.org

In the nitration of aromatic compounds using a Vilsmeier-Haack reagent (generated from DMF and POCl₃) in the presence of KNO₃ or NaNO₂, non-conventional methods were found to be highly effective. scirp.orgscirp.org The reaction times under microwave irradiation or sonication were substantially shorter than those under conventional stirring conditions. scirp.org Microwave irradiation, in particular, dramatically reduced reaction times to just a few seconds and enhanced the yields from good to excellent. scirp.org This acceleration is attributed to the ability of microwaves to efficiently heat the reaction mixture and activate the reactive species. scirp.org

Similarly, in the nitro-decarboxylation of α,β-unsaturated acids using a Vilsmeier-Haack reagent, microwave-irradiated reactions not only reduced reaction times but also increased product yields. acgpubs.org These findings highlight the potential of non-conventional energy sources to improve the efficiency and sustainability of POCl₃-mediated aromatic chemistry. scirp.orgscirp.orgacgpubs.org

Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity. asianpubs.orgacs.orgslideshare.net In the context of POCl₃-aromatic chemistry, microwave irradiation has been successfully employed to drive various transformations efficiently.

One notable application is in the Vilsmeier-Haack reaction, where the POCl₃/DMF reagent system is used for the formylation of aromatic compounds. thieme-connect.comijpcbs.com Microwave irradiation of substituted acetophenones with POCl₃-DMF supported on silica (B1680970) gel affords β-chlorovinylaldehydes in high yields (75-88%) within a remarkably short reaction time of 2 minutes. thieme-connect.com This method offers a significant improvement over conventional heating methods, which typically require several hours. thieme-connect.com

Furthermore, microwave assistance has been utilized in the one-pot synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of POCl₃. This rapid conversion is achieved under microwave irradiation at 600 W for just 50 seconds, resulting in good product yields. asianpubs.org The synthesis of various heterocyclic compounds, such as benzimidazoles and pyrimidine (B1678525) derivatives, has also been effectively expedited using microwave irradiation in conjunction with POCl₃. tandfonline.comijamtes.org For instance, the condensation of benzene-1,2-diamine with carboxylic acids to form benzimidazoles is efficiently catalyzed by Silphox [POCl₃−n(SiO₂)n] under microwave conditions. tandfonline.com

The advantages of using microwave irradiation are attributed to the rapid and uniform heating of the reaction mixture, which leads to a significant reduction in reaction time and often improves yields. slideshare.netchemmethod.com

Table 1: Microwave-Assisted Reactions Involving POCl₃ and Aromatic Compounds
ReactantsProductConditionsYieldReaction TimeReference
Aromatic amines, Malonic acid, POCl₃2,4-DichloroquinolinesMicrowave (600 W)Good50 s asianpubs.org
Substituted acetophenones, POCl₃-DMF/SiO₂β-ChlorovinylaldehydesMicrowave75-88%2 min thieme-connect.com
Benzene-1,2-diamine, Carboxylic acids, Silphox [POCl₃−n(SiO₂)n]Benzimidazole derivativesMicrowaveHighShort tandfonline.com
Hydroxy-pyrimidines, POCl₃Chloro-pyrimidinesMicrowave (175 W, 110 °C)-10-12 min ijamtes.org

Solvent-Free Conditions (e.g., Grinding, Sonication)

In line with the principles of green chemistry, solvent-free reaction conditions offer significant environmental and economic benefits. Methodologies such as grinding and sonication have been explored as alternatives to conventional solvent-based systems in POCl₃-mediated aromatic reactions. slideshare.net

Grinding the reactants in a mortar with a pestle has proven effective for the bromination of aromatic hydrocarbons. researchgate.net This solvent-free approach, utilizing the Vilsmeier-Haack reagent (DMF-POCl₃ system) in the presence of KBr or N-bromosuccinimide (NBS), affords bromo derivatives in very good yields with high regioselectivity. researchgate.net The results are comparable to those achieved under reflux conditions but without the need for a solvent. researchgate.net Similarly, nitration of aromatic compounds can be carried out under solvent-free grinding conditions using the Vilsmeier-Haack reagent and KNO₃ or NaNO₂. scirp.org

Sonication, the use of ultrasound to promote chemical reactions, has also been demonstrated to enhance the rate of reactions involving POCl₃. For example, the benzoylation of aromatic compounds using a benzamide/POCl₃ reagent system is accelerated under ultrasonic irradiation. chemmethod.com While microwave irradiation often leads to more dramatic rate enhancements, sonication still offers a significant reduction in reaction times compared to conventional stirring methods. chemmethod.comsemanticscholar.org The effects of ultrasound are attributed to the phenomenon of cavitation, which involves the formation, growth, and implosive collapse of bubbles in the liquid, generating localized high temperatures and pressures. chemmethod.com

These solvent-free techniques not only reduce waste and environmental impact but can also lead to improved reaction efficiency and simpler work-up procedures. thieme-connect.comresearchgate.net

Broader Synthetic Applications of POCl₃ Involving Aromatic Precursors

Beyond the specific methodological advancements, phosphorus oxychloride is a cornerstone reagent in a wide array of synthetic transformations that utilize aromatic precursors.

Dehydration Reactions Leading to Aromatic Systems

POCl₃ is a widely used and effective dehydrating agent in organic synthesis. wikipedia.orgwikidoc.org It facilitates the elimination of water from various substrates, a key step in the formation of many aromatic and heterocyclic systems.

A classic example is the Bischler-Napieralski reaction, where β-arylethylamides undergo intramolecular cyclization in the presence of a condensing agent like POCl₃ to form dihydroisoquinolines, which can then be aromatized to isoquinolines. wikipedia.orgresearchgate.net This reaction is a fundamental method for constructing the isoquinoline (B145761) core found in many alkaloids. researchgate.net The mechanism involves the conversion of the amide to an imidoyl chloride, which then undergoes electrophilic attack on the aromatic ring. wikipedia.org

POCl₃ is also instrumental in the synthesis of other aromatic heterocycles. For instance, the cyclization of 1,4-diketones with ammonia (B1221849) or amines to form substituted pyrroles often proceeds via a dehydration step that establishes the aromatic π system. anilmishra.name Similarly, the synthesis of various fused aromatic pyrrole (B145914) structures can be achieved through the deoxygenative aromatization of dihydroxy-indeno[1,2-b]pyrroles using POCl₃. nih.govresearchgate.net In some cases, POCl₃ demonstrates high regiospecificity and stereospecificity in dehydration reactions, making it a valuable tool for targeted synthesis.

Phosphorylation of Aromatic Compounds and Phenols

Phosphorus oxychloride is a key reagent for the phosphorylation of aromatic hydroxyl compounds, such as phenols, to produce phosphate (B84403) esters. wikipedia.orgwikidoc.orgsciencemadness.org This reaction is typically performed by treating the phenol (B47542) with POCl₃, often in the presence of a base like pyridine (B92270) or an amine to act as an HCl acceptor. wikipedia.org The reaction can also be catalyzed by Lewis acids. wikidoc.org

The products of these reactions, triaryl phosphates, have significant industrial applications. wikidoc.org For example, triphenyl phosphate and tricresyl phosphate are widely used as flame retardants and plasticizers. wikidoc.org

While the direct phosphorylation of aromatic amines can be challenging due to steric hindrance and the acidity of the N-H bond, alternative strategies have been developed. nih.gov For instance, using N-phenylformamide or 2-chloro-N-phenylacetamide as the nitrogen source can facilitate the phosphorylation process. nih.gov Phase-transfer catalysis has also been employed to improve the efficiency and selectivity of phenol phosphorylation, overcoming issues like reactor corrosion and byproduct formation that can occur in traditional industrial methods. rsc.org

Role in Imidoyl Chloride Formation for Various Syntheses

The reaction of amides with POCl₃ is a fundamental method for the preparation of imidoyl chlorides. wikipedia.orgchembk.com These reactive intermediates are valuable precursors in a multitude of synthetic applications. wikipedia.orglookchemmall.com

In the Vilsmeier-Haack reaction, POCl₃ reacts with a substituted amide, such as dimethylformamide (DMF), to generate a Vilsmeier reagent, which is a chloroiminium salt. ijpcbs.comwikipedia.org This electrophilic species then reacts with electron-rich aromatic compounds to introduce a formyl group after hydrolysis. wikipedia.org

Imidoyl chlorides are also key intermediates in the Bischler-Napieralski reaction, as mentioned previously, leading to the synthesis of isoquinolines. wikipedia.org Furthermore, they can be converted into other important functional groups. For example, treatment of pyridones and pyrimidones with POCl₃ yields the corresponding chloro-derivatives, which are crucial intermediates in the pharmaceutical industry. wikipedia.orgchembk.com The conversion of amides to nitriles can also be achieved through dehydration with POCl₃, a reaction that is believed to proceed via an imidoyl chloride intermediate. wikipedia.orgwikidoc.org

Recent research has focused on developing efficient and purification-free methods for the synthesis of specific imidoyl chlorides, such as 2,2,2-trifluoro-N-arylacetimidoyl chlorides, from their corresponding amides using POCl₃ and a base like pyridine. acs.org

Applications in Removing Lewis Acids from Aromatic Reaction Mixtures

In addition to its role as a reagent, POCl₃ can also serve a practical purpose in the purification of reaction mixtures. Specifically, it can be used to remove Lewis acids, such as aluminum chloride (AlCl₃), from reaction products. wikipedia.orgsciencemadness.orgchemicalbook.com

Q & A

Q. How is POCl₃ utilized in the preparation of Hinsberg reagent, and what are the critical reaction conditions to consider?

POCl₃ acts as a chlorinating agent in synthesizing Hinsberg reagent (benzenesulfonyl chloride). Two primary methods are employed:

  • Chlorination of benzene sulfonic acid salts : POCl₃ reacts with benzene sulfonic acid or its salts under controlled reflux conditions, typically requiring anhydrous environments to prevent hydrolysis .
  • Reaction of benzene with chlorosulfuric acid (HSO₃Cl) : This method avoids pre-synthesized sulfonic acids but demands precise stoichiometry to minimize side products like HCl or SO₂ . Key conditions : Dry solvents (e.g., benzene), temperature control (reflux at ~80°C), and inert atmospheres to stabilize reactive intermediates.

Q. Why is benzene a common solvent in POCl₃-mediated reactions, and what are its limitations?

Benzene is favored due to its ability to dissolve POCl₃ effectively (solubility ~1.6 g/mL) and stabilize electrophilic intermediates in reactions like Friedel-Crafts acylations or sulfonamide syntheses . However, its high toxicity (carcinogenicity) and environmental hazards necessitate alternatives such as toluene or dichloromethane in modern protocols .

Advanced Research Questions

Q. How can researchers optimize the use of POCl₃ in synthesizing heterocyclic compounds (e.g., quinazolines or pyrrolopyrimidines)?

POCl₃ is critical in cyclization and chlorination steps. For example:

  • Quinazoline synthesis : POCl₃ facilitates cyclodehydration of carboxamides at reflux (100–110°C) in benzene, with DIPEA (diisopropylethylamine) as a proton scavenger to enhance yields .
  • Pyrrolopyrimidines : Chlorination of hydroxyl groups using POCl₃ requires stoichiometric excess (3–5 equiv) and extended reaction times (3–6 hours) to ensure complete conversion . Optimization tips : Monitor reaction progress via TLC or in situ IR spectroscopy; adjust POCl₃ equivalents based on substrate steric hindrance.

Q. What are the key considerations when analyzing conflicting thermodynamic data for POCl₃, such as entropy (S°) values?

Discrepancies arise from differing measurement techniques (e.g., calorimetry vs. molecular constant calculations). For example, calorimetric S°(POCl₃, gas) may vary by ±1 cal/mol·K due to inaccuracies in vibrational frequency assignments . Resolution strategies :

  • Cross-validate data using electron diffraction studies to refine molecular geometry .
  • Apply computational models (e.g., DFT) to reconcile experimental and theoretical entropy values.

Q. Given POCl₃'s classification under the Chemical Weapons Convention (Schedule 3), what protocols ensure its safe handling in academic labs?

  • Storage : Use sealed containers in ventilated cabinets; avoid contact with moisture to prevent HCl release .
  • Neutralization : Quench excess POCl₃ with ice-cold NaOH (10%) in a fume hood to convert it into non-volatile phosphates .
  • Documentation : Maintain usage logs and comply with institutional safety audits for Schedule 3 chemicals .

Q. What alternative reagents or methodologies can replace POCl₃ in benzene-based reactions to enhance sustainability?

  • Trichloroisocyanuric acid (TCCA) : In oxazole synthesis, TCCA with Ph₃P/Et₃N replaces POCl₃, reducing toxicity while maintaining yields (~87%) .
  • Ionic liquids : Serve as green solvents for POCl₃-mediated reactions, enabling easier recycling and lower volatility compared to benzene . Trade-offs : Alternatives may require higher temperatures or longer reaction times, necessitating cost-benefit analysis.

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